trans-Zeatin glucoside

Descripción

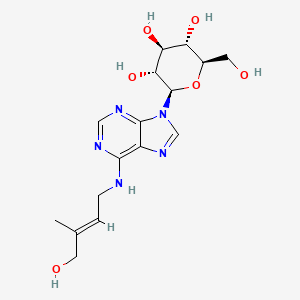

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11-,12+,13-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRAJOITMBSQSE-HNVSNYHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346518 |

Source

|

| Record name | trans-Zeatin glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51255-96-0 |

Source

|

| Record name | trans-Zeatin glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Metabolic Valve: Trans-Zeatin Glucosides in Plant Senescence

Executive Summary: The "Storage-Release" Dynamic

In the context of plant senescence, cytokinins (CKs) are the primary "anti-aging" hormones. However, the regulation of their activity is not merely a binary switch between biosynthesis (IPT pathway) and degradation (CKX pathway). A critical, often under-leveraged third mechanism exists: conjugation .

Trans-Zeatin Glucoside (tZ-G) represents a pivotal metabolic node. While often generalized as "inactive," its function dictates the rate of senescence progression.

-

trans-Zeatin-O-glucoside (tZOG): A reversible storage form. It accumulates in senescing tissues to sequester active zeatin, protecting it from oxidation while temporarily silencing its signal. Crucially, it can be hydrolyzed back to active trans-zeatin (tZ) by

-glucosidases to re-initiate greening or delay cell death. -

trans-Zeatin-N-glucoside (tZNG): Historically viewed as a terminal detoxification product. However, recent high-resolution proteomic data suggests tZNGs (specifically tZ7G and tZ9G) possess intrinsic biological activity capable of delaying senescence, challenging the "metabolic dead-end" dogma.

This guide dissects the molecular mechanics of these glucosides, providing the protocols necessary to quantify their pools and validate their specific functions in senescence.

Molecular Mechanisms: The Senescence Valve

Senescence is a nutrient remobilization program. For this program to execute, active cytokinin levels must drop. Plants achieve this by converting active tZ into tZOG via Zeatin O-glucosyltransferases (ZOGs) .

The Protection Hypothesis

Unlike free bases, tZOG is resistant to Cytokinin Oxidase/Dehydrogenase (CKX) . By converting tZ to tZOG, the plant creates a "protected pool."

-

In Young Leaves: Hydrolysis dominates; tZ is active.

-

In Senescing Leaves: ZOG activity spikes. tZ is glucosylated to tZOG.[1] This lowers active tZ (allowing senescence to proceed) but keeps the molecule intact for potential remobilization or stress response.

Pathway Visualization

The following diagram illustrates the metabolic flux between active signaling, storage (O-glucosylation), and terminal inactivation (N-glucosylation/Oxidation).

Figure 1: The Cytokinin Metabolic Valve.[1] Yellow arrows indicate the reversible O-glucosylation pathway critical for regulating the active pool during senescence.

Comparative Properties of Zeatin Glucosides[1][2][3][4][5][6]

Understanding the biochemical distinctions is vital for experimental design.

| Feature | trans-Zeatin (tZ) | tZ-O-Glucoside (tZOG) | tZ-N-Glucoside (tZ7G/9G) |

| Biological Role | Primary Signal | Reversible Storage / Buffer | Detoxification / Low-Affinity Signal |

| Senescence Effect | Strong Delay | Indirect (requires hydrolysis) | Moderate Delay (High conc.[2] required) |

| CKX Susceptibility | High (Rapid degradation) | Resistant | Resistant |

| N/A | Hydrolyzable (Releases tZ) | Non-hydrolyzable (Stable) | |

| Key Enzyme | IPT (Synthesis) | ZOG1 / UGT85A1 | UGT76C1 / UGT76C2 |

Experimental Protocols

To study tZ-G function, you must distinguish it from the free base and measure the capacity of the tissue to hydrolyze it.

Protocol A: Differential Quantification via LC-MS/MS

Objective: Quantify tZ, tZOG, and tZNG pools in senescing tissue. Note: Standard HPLC-UV is insufficient due to low abundance; LC-MS/MS in MRM mode is required.

Materials:

-

Internal Standards (IS): [²H₅]tZ, [²H₅]tZOG, [²H₅]tZ9G (OlChemIm).

-

Extraction Solvent: Modified Bieleski buffer (Methanol:Water:Formic Acid, 15:4:1).

Workflow:

-

Tissue Disruption: Grind 50 mg lyophilized leaf tissue with 3mm tungsten beads (30 Hz, 2 min).

-

Extraction: Add 1 mL cold extraction solvent spiked with 10 pmol of each IS. Sonicate (4°C, 15 min).

-

Purification (SPE):

-

Equilibrate Oasis HLB columns with 1 mL Methanol then 1 mL Water.

-

Load extract.[3] Wash with 1 mL 5% Methanol.

-

Elute with 3 mL 80% Methanol.

-

-

Separation (LC):

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

-

Gradient: 2% to 40% Acetonitrile (with 0.1% Formic Acid) over 12 min.

-

Critical: tZOG elutes earlier than tZ due to the polarity of the glucose moiety.

-

-

Detection (MS/MS):

-

Monitor transitions:

-

tZ: 220 > 136

-

tZOG: 382 > 220 (Loss of glucose) -> 136

-

tZ9G: 382 > 220 (Stable N-bond requires higher collision energy)

-

-

Protocol B: -Glucosidase Activity Assay

Objective: Determine if the tissue possesses the "valve opening" machinery to reactivate tZOG.

Workflow:

-

Protein Extraction: Homogenize tissue in 100 mM Citrate-Phosphate buffer (pH 6.0) containing PMSF.

-

Substrate Incubation:

-

Mix 50 µL protein extract with 50 µL 1 mM tZOG (substrate).

-

Control: Heat-denatured extract.

-

-

Reaction: Incubate at 37°C for 30–60 mins.

-

Termination: Add 100 µL cold 100% Methanol.

-

Analysis: Centrifuge and inject supernatant into LC-MS/MS.

-

Calculation: Measure the appearance of tZ (product) relative to the decrease in tZOG.

-

Validation: Activity should be higher in young leaves or "re-greening" tissues compared to terminal senescent tissues.

-

Strategic Implications for Drug/Ag-Chem Development

The "Trojan Horse" Strategy

Exogenous application of tZ is inefficient because it is rapidly degraded by CKX enzymes on the leaf surface or apoplast.

-

Application: Formulate senescence-retarding biostimulants using tZOG instead of tZ.

-

Mechanism: tZOG resists degradation during transport. Upon entering the cell, endogenous

-glucosidases cleave the glucose, releasing active tZ exactly where needed.

Genetic Targets[9]

-

Delaying Senescence: Overexpression of

-glucosidase (e.g., Zm-p60.1) . This ensures that any stored tZOG is constantly recycled back to active tZ, preventing the drop in cytokinins that triggers senescence. -

Promoting Senescence (Harvest Aid): Overexpression of UGT85A1 (O-glucosyltransferase) . This forces the rapid sequestration of active tZ into inactive tZOG, accelerating the senescence program uniformly for crop harvest.

References

-

Hallmark, H. T., et al. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana.[4][5][6] PLoS ONE.[4][5][7] Link[5][7]

-

Hluska, T., et al. (2016). Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance. Frontiers in Plant Science. Link

-

Svačinová, J., et al. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using SPE and immunoaffinity chromatography. Plant Methods.[8][9] Link

-

Brzobohatý, B., et al. (1993). Release of active cytokinin by a beta-glucosidase localized to the maize root meristem. Science. Link

-

Kudo, T., et al. (2012). Cytokinin activity of cis-zeatin and phenotypic alterations induced by overexpression of putative cis-zeatin-O-glucosyltransferase in rice.[10] Plant Physiology.[1][11][4][6][7][8][9][12] Link

Sources

- 1. Frontiers | Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance [frontiersin.org]

- 2. rsc.org [rsc.org]

- 3. bio-protocol.org [bio-protocol.org]

- 4. trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana | PLOS One [journals.plos.org]

- 5. Frontiers | Delayed Leaf Senescence by Upregulation of Cytokinin Biosynthesis Specifically in Tomato Roots [frontiersin.org]

- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 7. trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytokinin activity of cis-zeatin and phenotypic alterations induced by overexpression of putative cis-Zeatin-O-glucosyltransferase in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. trans-Zeatin N-glucosides can delay salt accelerated leaf senescence in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

role of trans-Zeatin glucoside in shoot regeneration

The Role of trans-Zeatin Glucoside in Shoot Regeneration: A Metabolic Toggle for Morphogenic Precision

Part 1: Executive Summary

The "Metabolic Battery" Hypothesis In plant tissue culture, the dogma of "Auxin vs. Cytokinin ratio" is an oversimplification. The true driver of de novo shoot organogenesis is not merely the concentration of cytokinin added to the media, but the intracellular flux between active free bases and their conjugated forms.

trans-Zeatin (tZ) is the gold standard for shoot induction due to its high affinity for AHK receptors. However, it is chemically unstable and rapidly degraded by Cytokinin Oxidase/Dehydrogenase (CKX).

trans-Zeatin O-glucoside (tZOG) acts as a "metabolic battery." It is resistant to CKX degradation and biologically inactive in its conjugated form. Its value lies in its reversibility: endogenous

Part 2: Molecular Mechanism & Signaling Pathway

The Storage-Protection-Release Cycle

Effective shoot regeneration requires a sustained cytokinin signal to upregulate WUSCHEL (WUS) and SHOOT MERISTEMLESS (STM). Free tZ provided in media is often degraded by CKX before it can drive this multi-day process.

-

Protection: The enzyme ZOG1 (Zeatin O-glucosyltransferase) converts tZ to tZOG. Crucially, tZOG is immune to CKX , allowing the cell to accumulate high intracellular pools of potential cytokinin without triggering immediate signaling or degradation.

-

Release: Upon specific developmental cues (or wounding stress from explant preparation),

-glucosidases (e.g., Zm-p60.1) cleave the glucose moiety, releasing a pulse of active tZ directly at the site of organogenesis. -

Alternative Pathway: N-glucosylation (via UGT76C1/2) creates tZ7G and tZ9G. While tZ9G is largely inactive, tZ7G binds AHK receptors with lower affinity, providing a basal level of signaling that supports tissue survival without inducing hyperhydricity (vitrification).

Figure 1: The Cytokinin Metabolic Flux in Regeneration

Caption: The "Metabolic Toggle" mechanism. tZOG acts as a reversible reservoir, protecting the active hormone from CKX degradation until

Part 3: Comparative Efficacy in Tissue Culture

The following data synthesizes regeneration efficiency across model systems (Arabidopsis, Tobacco) when using equimolar concentrations of different zeatin forms.

| Compound | Stability (Media) | CKX Resistance | Shoot Induction Efficiency | Primary Utility |

| trans-Zeatin (tZ) | Low (Oxidizes/Degrades) | No | High (+++++) | Rapid induction; requires frequent subculturing. |

| tZ-O-Glucoside (tZOG) | High | Yes | Moderate (+++) | Long-term culture; "Time-release" source; reduces vitrification. |

| tZ-7-Glucoside (tZ7G) | High | Yes | Low-Moderate (++) | Maintenance of competence; mild induction without stress. |

| tZ-9-Glucoside (tZ9G) | High | Yes | Negligible (+) | Detoxification; minimal utility in regeneration. |

Key Insight: While free tZ induces shoots fastest, it often leads to "burnout" or callus browning due to rapid metabolism. tZOG provides a slower, more sustained release, resulting in higher quality shoots with less hyperhydricity.

Part 4: Protocol – Optimized Shoot Regeneration via Cytokinin Phasing

Objective: Maximize shoot organogenesis efficiency by leveraging the stability of tZOG and the activity of tZ.

Materials:

-

Basal Media: MS (Murashige & Skoog) with vitamins.

-

Carbon Source: Sucrose (1% w/v for Arabidopsis, 3% for crops).

-

Hormones: trans-Zeatin (tZ), trans-Zeatin O-glucoside (tZOG), NAA (Auxin).

-

Solvent: 1M NaOH (for tZ/tZOG stock).

Workflow:

-

Stock Preparation (Self-Validating Step):

-

Dissolve tZ and tZOG in minimal 1M NaOH. Dilute with ddH2O.

-

Validation: Check absorbance at 269 nm. tZOG should show a slight spectral shift compared to tZ. Filter sterilize; do not autoclave tZ stocks to prevent degradation.

-

-

Phase I: Competence Acquisition (Days 0-5)

-

Media: MS + NAA (0.1 mg/L) + tZOG (1.0 mg/L) .

-

Rationale: High auxin induces callus. Using tZOG here builds up an intracellular "battery" of cytokinin without interfering with the auxin-mediated dedifferentiation. The tZOG is taken up and stored.

-

-

Phase II: Shoot Induction (Days 5-20)

-

Media: MS + NAA (0.05 mg/L) + tZ (0.5 mg/L) + tZOG (0.5 mg/L) .

-

Rationale: Lower auxin to shift ratio. The free tZ provides the immediate "trigger" for WUS expression. The tZOG continues to act as a buffer; as the explant produces endogenous

-glucosidases in response to the induction signal, it hydrolyzes the stored tZOG, maintaining high internal tZ levels even as the external free tZ degrades.

-

-

Phase III: Elongation (Day 20+)

-

Media: Hormone-free MS or low-dose tZ7G (0.5 mg/L).

-

Rationale: Remove strong inductive signals to allow shoot outgrowth. tZ7G provides mild maintenance signaling to prevent apical meristem arrest without inhibiting root formation.

-

Part 5: Analytical Validation (LC-MS/MS)

To confirm the uptake and metabolic conversion of tZOG, researchers should employ the following analytical workflow.

Figure 2: Metabolite Profiling Workflow

Caption: Workflow for quantifying the intracellular conversion of tZOG to active tZ using Multiple Reaction Monitoring (MRM).

Part 6: References

-

Hallmark, H. T., et al. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana.[1][2][3][4] PLOS ONE.[5][6] [5]

-

Brzobohatý, B., et al. (1993). Release of Active Cytokinin by a beta-Glucosidase Localized to the Maize Root Meristem.[2] Science.[2] [2]

-

Hoyo, A., et al. (2016). Stability of adenine-based cytokinins in aqueous solution.[7][8] In Vitro Cellular & Developmental Biology - Plant.[9]

-

Martin, R. C., et al. (1999). Isolation of a cytokinin gene, ZOG1, encoding zeatin O-glucosyltransferase from Phaseolus lunatus.[10] PNAS.[6]

-

Kieber, J. J., & Schaller, G. E. (2014). Cytokinins.[2][3][5][9][10][11][12][13] The Arabidopsis Book.

Sources

- 1. trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 5. trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phytotechlab.com [phytotechlab.com]

- 10. Over-expression of a zeatin O-glucosylation gene in maize leads to growth retardation and tasselseed formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytokinin glucosyl transferases, key regulators of cytokinin homeostasis, have potential value for wheat improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Cytokinins – regulators of de novo shoot organogenesis [frontiersin.org]

- 13. Genome-Wide Identification and Characterisation of Cytokinin-O-Glucosyltransferase (CGT) Genes of Rice Specific to Potential Pathogens [mdpi.com]

biosynthesis and metabolism of trans-Zeatin glucoside in plants

An In-depth Technical Guide to the Biosynthesis and Metabolism of trans-Zeatin Glucoside in Plants

Authored by a Senior Application Scientist

Introduction: The Central Role of Cytokinins and the Nuances of Glucosylation

Cytokinins are a class of phytohormones fundamental to the regulation of plant growth and development, influencing processes from cell division and differentiation to senescence and nutrient allocation.[1] Among the naturally occurring cytokinins, trans-Zeatin (tZ) is one of the most ubiquitous and biologically active forms.[2][3] The cellular concentration of active tZ is meticulously controlled through a dynamic interplay of biosynthesis, degradation, and conjugation. Glucosylation—the attachment of a glucose moiety—represents a critical node in this regulatory network. This guide provides a technical exploration of the biosynthesis of tZ and the subsequent metabolic pathways involving its glucosylated forms, offering insights for researchers in plant science and drug development.

The conjugation of tZ to form glucosides serves multiple purposes: it can reversibly or irreversibly inactivate the hormone, facilitate transport and storage, and protect it from degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes.[2][3][4] Plants utilize distinct enzymatic pathways to create different glucoside isomers, primarily O-glucosides and N-glucosides, each with unique metabolic fates and physiological implications.[5] Understanding these pathways is paramount for manipulating cytokinin homeostasis to improve crop traits or develop novel plant growth regulators.

Part 1: The Biosynthetic Engine - Forging the trans-Zeatin Backbone

The journey begins with the de novo synthesis of the tZ molecule itself. This process occurs through the isopentenyltransferase (IPT) pathway, a conserved mechanism in plants.[6][7] The initial products are N6-(Δ2-isopentenyl)adenine (iP)-type cytokinins, which are subsequently converted to tZ-type cytokinins.

-

The Initial Step - Isopentenylation: Adenosine phosphate-isopentenyltransferases (IPTs) catalyze the foundational reaction, transferring a dimethylallyl diphosphate (DMAPP) group to an adenosine moiety (ATP, ADP, or AMP) to produce iP-ribotides (iPRPs).[8][9] In Arabidopsis, the DMAPP precursor for tZ biosynthesis is primarily derived from the plastidial methylerythritol phosphate (MEP) pathway.[10]

-

Hydroxylation to trans-Zeatin: The crucial conversion of iP-type cytokinins to tZ-type cytokinins is catalyzed by cytochrome P450 monooxygenases, specifically the CYP735A subfamily in Arabidopsis thaliana.[8][11] These enzymes hydroxylate the terminal methyl group of the isoprenoid side chain of iPRPs to form trans-zeatin ribotides (tZRPs).[9][12]

-

Activation to the Free Base: The final activation step involves the conversion of these nucleotide precursors (tZRPs) into the biologically active free-base form, trans-zeatin. This reaction is catalyzed by LONELY GUY (LOG) enzymes, which directly convert the monophosphate ribotides to the active nucleobase.[9][12]

This biosynthetic pathway provides the substrate, active tZ, for the subsequent glucosylation reactions that fine-tune its availability and function within the plant.

Caption: De novo biosynthesis pathway of active trans-Zeatin (tZ).

Part 2: The Regulatory Switch - Glucosylation of trans-Zeatin

Once synthesized, active tZ is subject to conjugation with glucose, a process catalyzed by UDP-glycosyltransferases (UGTs). This modification is a key homeostatic mechanism. Two principal types of glucosides are formed: O-glucosides and N-glucosides.

O-Glucosylation: Creating Reversible Storage Forms

O-glucosylation occurs on the hydroxyl group of the tZ side chain, forming trans-zeatin-O-glucoside (tZOG). This reaction is catalyzed by zeatin O-glucosyltransferases (ZOGTs).[3]

-

Enzymology: In Phaseolus lunatus, the ZOG1 gene was identified as encoding a trans-zeatin specific O-glucosyltransferase.[3] Interestingly, distinct enzymes exist for the O-glucosylation of the cis-isomer of zeatin, such as cisZOG1 in maize, highlighting the high specificity of these regulatory pathways.[1][13]

-

Functional Significance: tZOG is considered a biologically inactive, reversible storage form of the hormone.[5] The O-glucoside bond can be hydrolyzed by β-glucosidase enzymes, releasing the active tZ when required by the cell.[3][5] This makes O-glucosylation a dynamic mechanism for buffering cytokinin levels. Furthermore, the O-glucoside form is resistant to degradation by CKX enzymes, thus protecting the hormone from catabolism.[2]

N-Glucosylation: A More Complex Inactivation Pathway

N-glucosylation involves the attachment of glucose to a nitrogen atom on the purine ring of tZ, typically at the N7 or N9 positions.[4][14]

-

Enzymology: In Arabidopsis, two primary UGTs, UGT76C1 and UGT76C2, are responsible for the N-glucosylation of cytokinins, including tZ, at the N7 and N9 positions.[14][15][16]

-

Functional Significance: For a long time, N-glucosides were considered terminal, irreversible inactivation products.[5][15] However, recent evidence has compellingly challenged this dogma for tZ. While N-glucosides of isopentenyladenine (iP) appear to be metabolically stable, trans-zeatin-N7-glucoside (tZ7G) and trans-zeatin-N9-glucoside (tZ9G) can be converted back to the active tZ free base in vivo.[15][17][18] This discovery repositions N-glucosylation of tZ not merely as a terminal fate but as a more complex regulatory process, potentially involved in transport and long-term homeostasis.[15]

Caption: Key metabolic fates of active trans-Zeatin, including glucosylation.

Part 3: Experimental Analysis - A Workflow for Cytokinin Profiling

Accurate quantification of tZ and its glucosides is essential for understanding their physiological roles. The gold-standard technique is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[19][20][21]

Causality in Protocol Design

The described protocol is a self-validating system. The inclusion of deuterated internal standards at the very first step is critical; these standards co-purify with the endogenous analytes and experience similar losses during extraction and purification.[19] By calculating the ratio of the endogenous analyte signal to the internal standard signal, one can achieve highly accurate quantification, rendering the results trustworthy and reproducible. The choice of a mixed-mode solid-phase extraction (SPE) cartridge allows for the selective retention and elution of cytokinins, effectively separating them from interfering matrix components, which is crucial for robust LC-MS/MS analysis.[19][22]

Detailed Experimental Protocol: Cytokinin Extraction and Quantification

Objective: To extract, purify, and quantify tZ, tZOG, and tZNGs from plant leaf tissue.

1. Sample Preparation and Extraction: i. Harvesting: Harvest approximately 50-100 mg of plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[22] Store at -80°C until use. ii. Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. iii. Extraction Buffer Preparation: Prepare a chilled (-20°C) extraction buffer (e.g., modified Bieleski's solution or an acidic methanol-based solvent like methanol/water/formic acid, 15:4:1, v/v/v).[19][22] iv. Internal Standards: Spike the extraction buffer with a known amount of deuterated internal standards (e.g., [²H₅]tZ, [²H₅]tZOG).[19] The use of stable isotope-labeled standards is paramount for accurate quantification. v. Extraction: Add 1 mL of the spiked extraction buffer to the homogenized tissue. Vortex vigorously and incubate at -20°C for at least 1 hour (overnight is acceptable).[19] vi. Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.[19] vii. Supernatant Collection: Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of buffer, and the supernatants pooled.

2. Solid-Phase Extraction (SPE) Purification: This step uses a mixed-mode cation exchange cartridge (e.g., Oasis MCX) to purify and concentrate the cytokinins.[19] i. Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[19] ii. Sample Loading: Dilute the collected supernatant with water to reduce the methanol concentration to <10%. Load the diluted sample onto the conditioned cartridge. iii. Washing: Wash the cartridge sequentially with 1 mL of water and then 1 mL of methanol to remove interfering compounds. iv. Elution: Elute the cytokinin fraction with 2 mL of 0.35 M NH₄OH in 60% methanol.[22] v. Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis: i. Reconstitution: Reconstitute the dried sample in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid). ii. Chromatographic Separation: Inject the sample into an HPLC or UPLC system equipped with a C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of acidified water and acidified acetonitrile to separate the different cytokinin forms.[19] iii. Mass Spectrometric Detection: The column eluent is directed into an electrospray ionization (ESI) source of a tandem mass spectrometer operating in positive ion mode.[19] iv. Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte and its corresponding internal standard, a specific precursor-to-product ion transition is monitored. A calibration curve is generated using analytical standards, and the concentration of endogenous cytokinins is calculated based on the peak area ratio of the analyte to its deuterated internal standard.[19]

Data Presentation

| Analyte | Retention Time (min) | MRM Transition (m/z) | Limit of Detection (fmol) |

| trans-Zeatin (tZ) | 4.5 | 220.1 -> 136.1 | ~5 |

| [²H₅]trans-Zeatin | 4.5 | 225.1 -> 141.1 | - |

| trans-Zeatin-O-glucoside (tZOG) | 3.8 | 382.2 -> 220.1 | ~10 |

| trans-Zeatin-N7-glucoside (tZ7G) | 3.2 | 382.2 -> 220.1 | ~10 |

| trans-Zeatin-N9-glucoside (tZ9G) | 3.5 | 382.2 -> 220.1 | ~10 |

| Note: Values are representative and must be empirically determined for each instrument and method. |

graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];A [label="1. Plant Tissue Homogenization\n(Liquid N2)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Extraction\n(-20°C, Acidic Methanol\n+ Deuterated Standards)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Centrifugation\n(14,000 x g, 4°C)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. SPE Purification\n(Mixed-Mode Cation Exchange)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Elution & Evaporation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Reconstitution", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. LC-MS/MS Analysis\n(C18 RP, ESI+, MRM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Data Analysis\n(Quantification vs. Internal Standards)", fillcolor="#202124", fontcolor="#FFFFFF"];

A -> B [label=" Add Extraction Buffer"]; B -> C; C -> D [label=" Load Supernatant"]; D -> E [label=" Wash & Elute"]; E -> F; F -> G [label=" Inject Sample"]; G -> H; }

Caption: Workflow for cytokinin quantification from plant tissue.

Conclusion

The glucosylation of trans-zeatin is a sophisticated mechanism that extends far beyond simple inactivation. It represents a multi-faceted system for controlling the availability of one of the most potent plant growth regulators. The distinction between reversible O-glucosylation for storage and the complex, potentially reversible N-glucosylation pathway highlights the intricate level of control plants exert over their hormonal balance. For researchers, a deep understanding of the enzymes involved—the ZOGTs and UGTs—and the metabolic fate of each glucoside conjugate is crucial. The ability to precisely manipulate these pathways holds significant potential for agricultural biotechnology, while the analytical workflows detailed herein provide the necessary tools to accurately assess the outcomes of such interventions.

References

-

Hou, B., Lim, E. K., Higgins, G. S., & Bowles, D. J. (2004). N-Glucosylation of Cytokinins by Glycosyltransferases of Arabidopsis thaliana. Journal of Biological Chemistry. Available at: [Link]

-

Gaudinová, A., et al. (2011). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Journal of Experimental Botany. Available at: [Link]

-

Wang, J., et al. (2021). Cytokinin glucosyl transferases, key regulators of cytokinin homeostasis, have potential value for wheat improvement. Plant, Cell & Environment. Available at: [Link]

-

Meldau, S., et al. (2015). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Journal of Experimental Botany. Available at: [Link]

-

Gajdošová, S., et al. (2011). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. PubMed. Available at: [Link]

-

Kudo, T., et al. (2022). IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth. Frontiers in Plant Science. Available at: [Link]

-

Holec, S., et al. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science. Available at: [Link]

-

Jameson, P. E., & Song, J. (2023). Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future. MDPI. Available at: [Link]

-

Sakakibara, H. (n.d.). Study of cytokinins. RIKEN. Available at: [Link]

-

Hošek, P., et al. (2020). Distinct metabolism of N-glucosides of isopentenyladenine and trans-zeatin determines cytokinin metabolic spectrum in Arabidopsis. PubMed. Available at: [Link]

-

Šmehilová, M., et al. (2016). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. PMC. Available at: [Link]

-

Kasahara, H., et al. (2004). Distinct isoprenoid origins of cis- and trans-zeatin biosyntheses in Arabidopsis. PubMed. Available at: [Link]

-

(n.d.). Cis-zeatin O-beta-D-glucosyltransferase. Grokipedia. Available at: [Link]

-

Grün, S. N., et al. (2023). The origin and early evolution of cytokinin signaling. Frontiers in Plant Science. Available at: [Link]

-

Hošek, P., et al. (2019). Distinct metabolism of N‐glucosides of isopentenyladenine and trans‐zeatin determines cytokinin metabolic spectrum in Arabidopsis. ResearchGate. Available at: [Link]

-

Šmehilová, M., et al. (2016). Metabolism of exogenously applied radiolabelled [2-³H]trans-zeatin 9-glucoside in oat leaf segments. ResearchGate. Available at: [Link]

-

Wang, J., et al. (2020). Cytokinin glucosyl transferases, key regulators of cytokinin homeostasis, have potential value for wheat improvement. ResearchGate. Available at: [Link]

-

Kieber, J. J. (n.d.). Metabolism of cytokinins. ResearchGate. Available at: [Link]

-

Gajdošová, S., et al. (2015). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. ResearchGate. Available at: [Link]

-

Schäfer, M., et al. (2014). Cytokinin Analysis: Sample Preparation and Quantification. Bio-protocol. Available at: [Link]

-

(n.d.). Zeatin biosynthesis. KEGG PATHWAY. Available at: [Link]

-

Jones, B., & Ljung, K. (2011). Auxin and cytokinin regulate each other's levels via a metabolic feedback loop. PMC. Available at: [Link]

-

Osugi, A., et al. (2017). Systemic transport of trans-zeatin and its precursor have differing roles in Arabidopsis shoots. PubMed. Available at: [Link]

-

Liu, J., et al. (2016). Putative zeatin O-glucosyltransferase OscZOG1 regulates root and shoot development and formation of agronomic traits in rice. PubMed. Available at: [Link]

-

Svačinová, J., et al. (2012). Analytical Determination of Auxins and Cytokinins. Springer Nature Experiments. Available at: [Link]

-

Lim, E.-K., et al. (2005). Functional genomics of family 1 glycosyltransferases in Arabidopsis. ResearchGate. Available at: [Link]

-

Poitout, A., et al. (2018). The cytokinin trans-Zeatin plays a role in long distance nitrogen signaling. The Plant Cell. Available at: [Link]

-

Gajdošová, S., et al. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Oxford Academic. Available at: [Link]

-

Pineda Rodó, A., et al. (2008). Over-expression of a zeatin O-glucosylation gene in maize leads to growth retardation and tasselseed formation. Oxford Academic. Available at: [Link]

-

Kiba, T., et al. (2022). The trans-zeatin-type side-chain modification of cytokinins controls rice growth. bioRxiv. Available at: [Link]

-

Novák, O., et al. (2009). Analytical methods for cytokinins. ResearchGate. Available at: [Link]

-

Martin, R. C., et al. (2001). A maize cytokinin gene encoding an O-glucosyltransferase specific to cis-zeatin. PNAS. Available at: [Link]

-

Martin, R. C., et al. (1999). Isolation of a cytokinin gene, ZOG1, encoding zeatin O-glucosyltransferase from Phaseolus lunatus. PMC. Available at: [Link]

-

Veach, Y. K., et al. (2003). O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins. PMC. Available at: [Link]

-

Kiba, T., et al. (2023). The trans-zeatin-type side-chain modification of cytokinins controls rice growth. Plant and Cell Physiology. Available at: [Link]

-

(n.d.). Zeatin biosynthesis - Arabidopsis thaliana (thale cress). KEGG PATHWAY. Available at: [Link]

-

Karady, M., et al. (2021). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PMC. Available at: [Link]

-

Letham, D. S., & Jameson, P. E. (2023). Zeatin: The 60th anniversary of its identification. Plant Physiology. Available at: [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Isolation of a cytokinin gene, ZOG1, encoding zeatin O-glucosyltransferase from Phaseolus lunatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytokinin glucosyl transferases, key regulators of cytokinin homeostasis, have potential value for wheat improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Auxin and cytokinin regulate each other's levels via a metabolic feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. KEGG PATHWAY: ko00908 [genome.jp]

- 8. Plant Productivity Systems Research Group[ RIKEN Plant Science Center ]Hitoshi Sakakibara [pps.riken.jp]

- 9. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 10. Distinct isoprenoid origins of cis- and trans-zeatin biosyntheses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KEGG PATHWAY: ath00908 [kegg.jp]

- 12. The trans-zeatin-type side-chain modification of cytokinins controls rice growth | bioRxiv [biorxiv.org]

- 13. Frontiers | IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants [frontiersin.org]

- 16. Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Distinct metabolism of N-glucosides of isopentenyladenine and trans-zeatin determines cytokinin metabolic spectrum in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Cytokinin Quantitative Detection Service - Creative Proteomics [creative-proteomics.com]

- 21. Analytical Determination of Auxins and Cytokinins | Springer Nature Experiments [experiments.springernature.com]

- 22. bio-protocol.org [bio-protocol.org]

Technical Guide: Endogenous trans-Zeatin Glucosides in Arabidopsis thaliana

Topic: Endogenous Levels of trans-Zeatin Glucoside in Arabidopsis thaliana Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The metabolic regulation of cytokinins (CKs) is a critical determinant of plant developmental plasticity. Among these, trans-zeatin (tZ) represents the primary bioactive isoprenoid cytokinin in Arabidopsis thaliana. Its homeostasis is tightly controlled not just by synthesis and degradation, but crucially by glycosylation .

This guide provides a technical deep-dive into the endogenous levels, biosynthetic regulation, and quantification of trans-zeatin glucosides. We distinguish between the O-glucosides (tZOG), which function as reversible storage forms, and the N-glucosides (tZ7G, tZ9G), historically viewed as irreversible detoxification products but recently re-evaluated for potential biological activity.

Part 1: The Biological Context – Metabolism & Regulation

The Isomer Imperative

In Arabidopsis, zeatin exists primarily as trans- and cis-isomers. The trans-isomer (tZ) is the high-affinity ligand for the histidine kinase receptors (AHK2, AHK3, CRE1/AHK4). Consequently, the glucosylation of tZ is a high-stakes regulatory mechanism that directly impacts cytokinin signaling output.

The Glucosyltransferase Landscape

The conjugation of glucose to tZ is catalyzed by Uridine Diphosphate Glycosyltransferases (UGTs).[1] The regioselectivity of these enzymes dictates the metabolic fate of the cytokinin.

-

O-Glucosylation (Reversible Storage):

-

Enzyme: UGT85A1 is the predominant trans-zeatin O-glucosyltransferase in Arabidopsis.

-

Product: trans-Zeatin O-glucoside (tZOG).[2]

-

Function: Targets the hydroxyl group on the side chain. This modification renders the CK inactive but resistant to Cytokinin Oxidase/Dehydrogenase (CKX) cleavage. Crucially, it can be hydrolyzed back to active tZ by

-glucosidases (BGLUs), serving as a "rapid-release" pool during stress recovery or developmental transitions.

-

-

N-Glucosylation (Stable Inactivation/Signaling):

-

Products: trans-Zeatin 7-glucoside (tZ7G) and trans-Zeatin 9-glucoside (tZ9G).[2][6]

-

Function: Targets the N7 or N9 positions of the adenine ring. While traditionally considered stable detoxification products, recent transcriptomic evidence suggests tZNGs may possess distinct biological activities, particularly in delaying senescence, independent of their hydrolysis to free base.

Visualization: The Metabolic Pathway

Caption: Metabolic fate of trans-zeatin in Arabidopsis. Blue path: Reversible storage (O-gluc). Red path: N-gluc formation.

Part 2: Analytical Methodologies

Quantifying endogenous tZ glucosides requires overcoming significant matrix interference and low physiological concentrations (fmol to pmol/g range). The following protocol is the gold standard for high-sensitivity analysis.

Internal Standardization (Critical Step)

Trustworthiness Rule: You cannot rely on external calibration curves due to variable matrix effects in plant tissues.

-

Requirement: Spike samples immediately upon tissue disruption with stable isotope-labeled internal standards.

-

Standards: Deuterated [²H₅]tZOG and [²H₅]tZ9G are preferred. If unavailable, [²H₅]tZ can be used, but recovery correction may be less accurate for the more polar glucosides.

Extraction & Purification Protocol

Step 1: Tissue Homogenization [7]

-

Material: 20–100 mg fresh weight (FW) Arabidopsis tissue (rosette leaves, seedlings, or roots).

-

Method: Flash freeze in liquid N₂, grind to fine powder (ball mill).

-

Solvent: Modified Bieleski Buffer (Methanol : Water : Formic Acid = 15 : 4 : 1, v/v/v). The acidity is crucial to prevent enzymatic degradation and stabilize the glucosides.

-

Incubation: Extract at -20°C for ≥30 mins.

Step 2: Solid Phase Extraction (SPE)

-

Column: Mixed-Mode Cation Exchange (e.g., Oasis MCX, 30 mg). Cytokinins are amphoteric; this column retains the basic purine moiety while removing acidic and neutral interferences.

-

Workflow:

-

Condition: 1 mL Methanol -> 1 mL 1M Formic Acid.

-

Load: Apply supernatant.

-

Wash 1: 1M Formic Acid (removes acidic impurities).[8]

-

Wash 2: Methanol (removes neutral lipids/pigments).

-

Elution: 0.35 M NH₄OH in 60% Methanol. (High pH releases the basic cytokinins from the cation exchange sites).

-

Step 3: LC-MS/MS Quantification

-

System: UHPLC coupled to a Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP).

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

-

Mode: Multiple Reaction Monitoring (MRM) in Positive Ion Mode (ESI+).

Table 1: Key MRM Transitions for trans-Zeatin Glucosides

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| trans-Zeatin (tZ) | 220.1 | 136.1 | Loss of side chain (Adenine+H) |

| tZ O-glucoside (tZOG) | 382.2 | 220.1 | Loss of glucose moiety |

| tZ N-glucoside (tZ7G/9G) | 382.2 | 220.1 / 136.1 | Separation requires chromatographic resolution |

| [²H₅] tZOG (IS) | 387.2 | 225.1 | Internal Standard |

Visualization: Analytical Workflow

Caption: Step-by-step protocol for high-fidelity extraction and quantification of cytokinin glucosides.

Part 3: Quantitative Baselines

Endogenous levels vary drastically based on tissue age, type, and stress status. The following data represents consensus ranges derived from wild-type Col-0 Arabidopsis under standard growth conditions (Long Day, 22°C).

Table 2: Typical Endogenous Concentrations (pmol/g Fresh Weight)

| Tissue Type | trans-Zeatin (Active) | tZ O-Glucoside (Storage) | tZ N-Glucosides (Accumulation) | Physiological Context |

| Seedling (10-14 days) | 0.5 – 2.0 | 0.5 – 3.0 | 1.0 – 5.0 | Rapid growth; high turnover. |

| Mature Rosette Leaf | 1.0 – 5.0 | 2.0 – 8.0 | 5.0 – 20.0 | Steady state; N-glucosides accumulate over time. |

| Senescent Leaf | < 1.0 | 10.0 – 50.0 | > 100.0 | Active CK drops; massive accumulation of glucosides (detoxification). |

| Developing Seeds | 10.0 – 50.0 | > 100.0 | Variable | High storage for germination potential. |

Note: Values are approximate ranges. "N-Glucosides" refers to the sum of tZ7G and tZ9G.[6]

Part 4: Functional Implications in Research

The "Inactive" Dogma Shift

For decades, tZ7G and tZ9G were ignored in drug development screens because they were deemed biologically inert. However, recent studies (see References) indicate that exogenous application of tZNGs can delay senescence in Arabidopsis cotyledons effectively, even in mutants unable to hydrolyze them back to the base form.

-

Implication: When designing cytokinin-based agrochemicals or drugs, stable N-glucosides should be screened as potential sustained-release agonists or distinct signaling agents.

Stress Response Marker

The ratio of tZ to tZOG is a sensitive biomarker for abiotic stress.

-

Drought/Salinity: UGT activity often increases, shifting the pool toward tZOG to limit growth and preserve resources.

-

Recovery: Upon re-watering, BGLU activity spikes, hydrolyzing tZOG to release active tZ rapidly, faster than de novo biosynthesis could achieve.

References

-

Hou, B., et al. (2004). "N-glucosylation of cytokinins by glycosyltransferases of Arabidopsis thaliana." Journal of Biological Chemistry. Identifies UGT76C1/C2.[3][4]

-

Jin, S.H., et al. (2013). "Overexpression of glucosyltransferase UGT85A1 influences trans-zeatin homeostasis and trans-zeatin responses likely through O-glucosylation."[5] Planta. Characterizes the master O-glucosyltransferase.[9]

-

Hallmark, H.T., et al. (2020). "trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana." PLOS ONE. Challenges the inactivity dogma of N-glucosides.[6] [10]

-

Svačinová, J., et al. (2012). "A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction." Plant Methods. Defines the modern micro-extraction protocol.

-

Kudo, T., et al. (2010). "The role of cis-zeatin-O-glucosyltransferase in plant development." Plant Physiology. Provides context on isomer specificity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. N-glucosylation of cytokinins by glycosyltransferases of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance [frontiersin.org]

- 6. trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Overexpression of glucosyltransferase UGT85A1 influences trans-zeatin homeostasis and trans-zeatin responses likely through O-glucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of trans-Zeatin glucoside

The following technical guide details the chemical structure, physicochemical properties, and biological applications of trans-Zeatin O-glucoside (tZOG) , with comparative references to its N-glucoside isomers (tZ7G/tZ9G) where critical for analytical differentiation.

Structural Characterization, Metabolic Function, and Analytical Profiling

Executive Summary

trans-Zeatin O-glucoside (tZOG) is a conjugated cytokinin metabolite functioning primarily as a reversible storage form of the bioactive phytohormone trans-zeatin (tZ).[1] Unlike its N-glucosylated isomers (tZ7G, tZ9G)—which are often irreversible detoxification products—tZOG plays a pivotal role in maintaining cytokinin homeostasis.[1] It is resistant to cytokinin oxidase/dehydrogenase (CKX) degradation but remains sensitive to

This guide provides a comprehensive analysis of tZOG’s chemical architecture, stability profiles, and quantitative identification workflows for researchers in plant physiology and agrochemical development.

Chemical Architecture & Isomerism[1]

Structural Identity

The term "trans-zeatin glucoside" is chemically ambiguous without positional specification.[1] The biological function is dictated by the glycosidic linkage position on the zeatin scaffold.

| Feature | trans-Zeatin O-glucoside (tZOG) | trans-Zeatin N-glucoside (tZ9G) |

| IUPAC Name | 6-(4-( | 9-( |

| Linkage Site | Side Chain: Hydroxyl group at C4 of the isopentenyl chain.[1][2] | Purine Ring: N9 nitrogen of the imidazole ring. |

| Bond Type | O-Glycosidic (Ether linkage) | N-Glycosidic (Amine linkage) |

| Formula | ||

| Molecular Weight | 381.39 g/mol | 381.39 g/mol |

| Bio-Reversibility | High: Hydrolyzable by | Low: Generally stable; metabolic dead-end in many species.[1] |

Molecular Properties[1][4]

-

Solubility: High water solubility due to the glucose moiety; significantly more polar than the free base trans-zeatin.[1] Soluble in methanol, ethanol, and DMSO.

-

UV Absorption:

at ~269 nm (pH 7), characteristic of the -

pKa: The purine ring retains amphoteric properties. The N1 protonation typically occurs around pKa ~4.0–4.2, similar to zeatin.

Metabolic Mechanics & Signaling

The physiological value of tZOG lies in its "Protection-Activation" cycle. It serves as a metabolic buffer, protecting the active hormone from oxidation while keeping it available for reactivation.

The ZOG1 Pathway

The enzyme Zeatin O-glucosyltransferase (ZOG1) catalyzes the transfer of glucose from UDP-glucose to the side-chain hydroxyl of trans-zeatin.[1] This reaction is stereospecific; ZOG1 favors trans-zeatin over cis-zeatin in many species (e.g., Phaseolus), whereas distinct enzymes (cisZOG) handle the cis isomer.[1]

Enzymatic Resistance vs. Susceptibility[1]

-

CKX Resistance: Cytokinin oxidase (CKX) requires a free double bond and specific steric conditions to cleave the side chain. The bulky glucose group in tZOG sterically hinders CKX, rendering tZOG immune to oxidative cleavage.

-

-Glucosidase Sensitivity: Specific

Figure 1: The Metabolic Buffer System.[1] tZOG acts as a protected pool, immune to CKX degradation but available for reactivation via

Technical Workflow: Extraction & Purification

Objective: Isolate tZOG from plant tissue (e.g., Arabidopsis or Zea mays) while preventing artificial hydrolysis.

Reagents[1]

-

Extraction Solvent: Bieleski’s solvent (Methanol:Chloroform:Water:Formic Acid, 12:5:2:1) or modified Bieleski (Methanol:Water:Formic Acid, 15:4:1) to inhibit endogenous enzymes immediately.[1]

-

Internal Standards: Deuterium-labeled standards are mandatory for quantification (e.g.,

).

Protocol

-

Tissue Disruption: Grind 100 mg fresh plant tissue in liquid nitrogen.

-

Extraction: Add 1 mL cold (-20°C) extraction solvent. Add 10 ng of

internal standard immediately. Vortex and sonicate for 15 min at 4°C. -

Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

-

Purification (SPE):

-

Concentration: Evaporate eluate to dryness under nitrogen flow; reconstitute in 100

L initial mobile phase for LC-MS.

Analytical Methodology: LC-MS/MS Profiling

Objective: Quantify tZOG and distinguish it from N-glucoside isomers.

Chromatographic Separation

Separation of O-glucosides from N-glucosides is critical as they have identical masses.[1]

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7

m). -

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: Linear gradient from 2% B to 30% B over 10 minutes.

-

Note: tZOG typically elutes earlier than tZ due to the polarity of the glucose, but retention times must be validated with authentic standards.

-

Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor ( | Product ( | Mechanism |

| tZOG (Quantifier) | 382.2 | 220.1 | Loss of Glucose ( |

| tZOG (Qualifier) | 382.2 | 136.1 | Purine fragment (Adenine) |

| tZ9G (Isomer) | 382.2 | 220.1 | Loss of Glucose (Similar transition, requires RT separation) |

| 387.2 | 225.1 | Loss of Glucose from labeled parent |

Data Interpretation Logic

The loss of the glucose moiety (-162 Da) is the dominant fragmentation pathway for both O- and N-glucosides.[1] Therefore, retention time (RT) is the primary discriminator.

-

tZOG: Elutes earlier (more polar side chain).

-

tZ9G: Elutes later (less polar ring substitution).

Figure 2: Analytical Workflow. Chromatographic resolution is required before MS detection to distinguish the O-glucoside from N-glucoside isomers.[1]

References

-

Dixon, S. C., et al. (1989). "Isolation and purification of a protein with zeatin O-xylosyltransferase activity from Phaseolus vulgaris embryos." Plant Physiology. Link[1]

-

Mok, D. W., & Mok, M. C. (2001). "Cytokinin Metabolism and Action." Annual Review of Plant Physiology and Plant Molecular Biology. Link[1]

-

Sakakibara, H. (2006). "Cytokinins: Activity, Biosynthesis, and Translocation." Annual Review of Plant Biology. Link[1]

-

Novák, O., et al. (2008). "Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry." Phytochemistry. Link[1]

-

Hallmark, H. T., et al. (2020). "trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana."[1][7] PLOS ONE. Link[1][7]

Sources

- 1. trans-Zeatin glucoside | C16H23N5O6 | CID 9842892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNAmod: 9-(alpha-D-glucosyl)-trans-zeatin [dnamod.hoffmanlab.org]

- 3. grokipedia.com [grokipedia.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Isolation of a cytokinin gene, ZOG1, encoding zeatin O-glucosyltransferase from Phaseolus lunatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana | PLOS One [journals.plos.org]

The Endogenous Regulation of Maize Development: A Technical Guide to the Natural Occurrence of trans-Zeatin Glucoside

This guide provides an in-depth exploration of the natural occurrence, metabolism, and physiological significance of trans-Zeatin glucosides in maize (Zea mays). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of cytokinin regulation in this vital crop species.

Introduction: The Central Role of Cytokinins in Maize Growth

Cytokinins are a class of phytohormones that play a pivotal role in regulating various aspects of plant growth and development, including cell division, differentiation, and senescence.[1] In maize, the precise control of cytokinin homeostasis is critical for kernel development, root architecture, and overall plant stature. trans-Zeatin (tZ) is a highly active, naturally occurring cytokinin in maize.[2] However, its activity is tightly regulated through various metabolic pathways, including conjugation to glucose to form glucosides. These glucosylated forms, primarily O-glucosides and to a lesser extent N-glucosides, are generally considered to be storage or transport forms of the hormone, with reduced biological activity.[1][3] Understanding the dynamics of trans-Zeatin glucoside formation and hydrolysis is therefore essential for comprehending the intricate regulatory networks that govern maize development.

Biosynthesis and Metabolism of trans-Zeatin Glucoside in Maize

The conversion of active trans-Zeatin to its glucosides is a key mechanism for regulating cytokinin activity in maize. This process is catalyzed by glucosyltransferases, while the reverse reaction, releasing active cytokinin, is mediated by β-glucosidases.

Glucosylation of trans-Zeatin

In maize, the formation of trans-Zeatin-O-glucoside is catalyzed by O-glucosyltransferases (ZOGs). While maize possesses ZOGs with a pronounced preference for cis-zeatin, these enzymes have been shown to also glucosylate trans-Zeatin.[3][4] For instance, under certain assay conditions, the conversion of cis-zeatin to its glucoside was significantly higher than that of trans-zeatin (44% vs. 4%).[3] Two key genes encoding these enzymes in maize are cisZOG1 and cisZOG2.[4] The formation of N-glucosides of trans-Zeatin also occurs in maize, though they are generally found at negligible levels compared to O-glucosides.[1]

Hydrolysis of trans-Zeatin Glucosides

The release of active trans-Zeatin from its glucosides is facilitated by β-glucosidases. An enzyme capable of converting zeatin-O-glucoside back to zeatin has been identified in maize, and the corresponding gene has been cloned.[1] This enzymatic activity allows the plant to reactivate stored cytokinin pools in response to developmental or environmental cues.

Quantitative Distribution of trans-Zeatin and Its Glucosides in Maize Tissues

The concentration of trans-Zeatin and its glucosides varies significantly across different tissues and developmental stages in maize, reflecting their dynamic roles in plant growth. The following table summarizes representative quantitative data from published literature.

| Cytokinin | Tissue | Concentration (pmol/g FW) | Reference |

| trans-Zeatin (tZ) | Kernels (peak) | 2752 - 4384 | [5] |

| trans-Zeatin riboside (tZR) | Kernels | < tZ levels | [5] |

| trans-Zeatin-O-glucoside (tZOG) | Roots (non-transformed) | ~10 | [6] |

| trans-Zeatin-O-glucoside (tZOG) | Leaves (young, non-transformed) | ~20 | [6] |

| trans-Zeatin-O-glucoside (tZOG) | Leaves (mature, non-transformed) | ~30 | [6] |

| cis-Zeatin-O-glucoside (cZOG) | Leaves (non-transformed) | Predominant cytokinin | [6] |

| trans-Zeatin-N-glucosides | General Tissues | Negligible compared to O-glucosides | [1] |

Methodologies for the Analysis of trans-Zeatin Glucosides

Accurate quantification of trans-Zeatin and its glucosides is crucial for studying their physiological roles. The following sections provide a detailed protocol for their extraction, purification, and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow for Cytokinin Analysis

Caption: Experimental workflow for the extraction, purification, and analysis of trans-Zeatin glucosides from maize tissue.

Detailed Protocol for Extraction and Quantification

Materials:

-

Maize tissue (frozen in liquid nitrogen)

-

Extraction buffer: Methanol:water:formic acid (15:4:1, v/v/v), pre-chilled to -20°C

-

Deuterated internal standards (e.g., [2H5]tZ, [2H5]tZOG)

-

Solid-phase extraction (SPE) cartridges: C18 and Oasis MCX

-

Elution buffer: 0.35 M NH4OH in 60% (v/v) methanol

-

LC-MS grade solvents (acetonitrile, water, formic acid)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Extraction:

-

Grind 100-200 mg of frozen maize tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.

-

Transfer the powder to a tube containing 1 mL of cold extraction buffer.

-

Add a known amount of deuterated internal standards.

-

Vortex thoroughly and incubate at -20°C for at least 4 hours (or overnight).

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Purification:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the C18 cartridge.

-

Collect the flow-through.

-

Condition an Oasis MCX SPE cartridge with methanol followed by water.

-

Load the flow-through from the C18 cartridge onto the MCX cartridge.

-

Wash the MCX cartridge with 1 M formic acid followed by methanol.

-

Elute the cytokinin bases, ribosides, and glucosides with the elution buffer.

-

Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

-

Inject an aliquot into the LC-MS/MS system.

-

Separate the cytokinins using a C18 reversed-phase column with a gradient of acetonitrile and water containing 0.1% formic acid.

-

Detect and quantify the different cytokinin forms using multiple reaction monitoring (MRM) in positive ion mode. The transitions for trans-Zeatin and its glucosides should be optimized based on the instrument used.

-

Protocol for Enzymatic Hydrolysis of trans-Zeatin Glucosides

To confirm the identity of cytokinin glucosides, enzymatic hydrolysis can be performed to release the free base.

Materials:

-

Purified cytokinin extract

-

β-glucosidase (from almond or other suitable source)

-

Sodium acetate buffer (e.g., 0.1 M, pH 5.0)

-

Methanol to stop the reaction

Procedure:

-

Redissolve a portion of the purified cytokinin extract in the sodium acetate buffer.

-

Add a sufficient amount of β-glucosidase (e.g., 1-5 units).

-

Incubate the mixture at an optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-4 hours).

-

Stop the reaction by adding an equal volume of cold methanol.

-

Centrifuge to pellet the enzyme.

-

Analyze the supernatant by LC-MS/MS to quantify the increase in the free base (trans-Zeatin) and the corresponding decrease in the glucoside.

Physiological Role and Signaling of trans-Zeatin Glucoside

trans-Zeatin glucosides are integral to the homeostatic regulation of cytokinin activity in maize. Their formation allows for the inactivation and storage of excess cytokinin, preventing potential developmental abnormalities. These glucosides can also be transported throughout the plant, providing a mobile reserve of cytokinin that can be reactivated in specific tissues or in response to particular stimuli.

The perception of active trans-Zeatin in maize is initiated by its binding to cytokinin receptors, which are histidine kinases (HKs). Maize possesses several cytokinin receptors, including ZmHK1, ZmHK2, and ZmHK3a, each with distinct ligand-binding preferences.[7][8][9] ZmHK2, for instance, shows a preference for trans-Zeatin.[8][9] Upon binding, these receptors, located in the endoplasmic reticulum, initiate a phosphorelay signaling cascade.[7] This signal is transduced through histidine phosphotransfer proteins (HPs) to response regulators (RRs) in the nucleus, which in turn modulate the expression of cytokinin-responsive genes, ultimately leading to a physiological response.

Caption: Simplified signaling pathway of trans-Zeatin and the role of its glucosides in maize.

Conclusion

The glucosylation of trans-Zeatin is a fundamental mechanism for the fine-tuning of cytokinin activity in maize. The dynamic interplay between the formation and hydrolysis of trans-Zeatin glucosides allows the plant to precisely regulate growth and development in response to both internal and external cues. A thorough understanding of these processes, facilitated by robust analytical methodologies, is essential for advancing our knowledge of plant hormone biology and for the development of strategies to improve crop performance.

References

-

Lomin, S. N., Yonekura-Sakakibara, K., Romanov, G. A., & Sakakibara, H. (2011). Ligand-binding properties and subcellular localization of maize cytokinin receptors. Journal of Experimental Botany, 62(14), 5149–5159. [Link]

-

Lomin, S. N., Yonekura-Sakakibara, K., Romanov, G. A., & Sakakibara, H. (2011). Ligand-binding properties and subcellular localization of maize cytokinin receptors. Journal of Experimental Botany, 62(14), 5149–5159. [Link]

-

Yonekura-Sakakibara, K., Kojima, M., Yamaya, T., & Sakakibara, H. (2004). Molecular characterization of cytokinin-responsive histidine kinases in maize. Differential ligand preferences and response to cis-zeatin. Plant physiology, 134(4), 1654–1661. [Link]

-

Martin, R. C., Mok, M. C., Habben, J. E., & Mok, D. W. (2001). A maize cytokinin gene encoding an O-glucosyltransferase specific to cis-zeatin. Proceedings of the National Academy of Sciences of the United States of America, 98(10), 5922–5926. [Link]

-

Rodó, A. P., Brugière, N., Vankova, R., Malbeck, J., Olson, J. M., Haines, S. C., ... & Mok, M. C. (2008). Over-expression of a zeatin O-glucosylation gene in maize leads to growth retardation and tasselseed formation. Journal of experimental botany, 59(10), 2673–2686. [Link]

-

Veach, Y. K., Martin, R. C., Mok, D. W. S., Malbeck, J., Vankova, R., & Mok, M. C. (2003). O-glucosylation of cis-zeatin in maize. Characterization of genes, enzymes, and endogenous cytokinins. Plant physiology, 131(3), 1374–1380. [Link]

-

Veach, Y. K., Martin, R. C., Mok, D. W., Malbeck, J., Vankova, R., & Mok, M. C. (2003). O-glucosylation of cis-zeatin in maize. Characterization of genes, enzymes, and endogenous cytokinins. Plant physiology, 131(3), 1374–1380. [Link]

-

Veach, Y. K., Martin, R. C., Mok, D. W. S., Malbeck, J., Vankova, R., & Mok, M. C. (2003). O-glucosylation of cis-zeatin in maize. Characterization of genes, enzymes, and endogenous cytokinins. Plant Physiology, 131(3), 1374-1380. [Link]

-

Jameson, P. E., & Song, J. (2023). Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future. Plants, 12(20), 3584. [Link]

-

Hluska, T., Gális, I., & Frébort, I. (2016). Cytokinin metabolism in maize: Novel evidence of cytokinin abundance, interconversions and formation of a new trans-zeatin metabolic product with a weak anticytokinin activity. Plant Science, 247, 127-137. [Link]

-

Rodó, A. P., Brugière, N., Vankova, R., Malbeck, J., Olson, J. M., Haines, S. C., ... & Mok, M. C. (2008). Over-expression of a zeatin O-glucosylation gene in maize leads to growth retardation and tasselseed formation. Journal of Experimental Botany, 59(10), 2673–2686. [Link]

-

Veach, Y. K., Martin, R. C., Mok, D. W. S., Malbeck, J., Vankova, R., & Mok, M. C. (2003). O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins. Plant Physiology, 131(3), 1374–1380. [Link]

-

Haselmair-Gosch, C., Schedl, A., & Halbwirth, H. (2022). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science, 13, 909990. [Link]

-

Haselmair-Gosch, C., Schedl, A., & Halbwirth, H. (2022). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in plant science, 13, 909990. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. A maize cytokinin gene encoding an O-glucosyltransferase specific to cis-zeatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-glucosylation of cis-zeatin in maize. Characterization of genes, enzymes, and endogenous cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Over-expression of a zeatin O-glucosylation gene in maize leads to growth retardation and tasselseed formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-binding properties and subcellular localization of maize cytokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Molecular Characterization of Cytokinin-Responsive Histidine Kinases in Maize. Differential Ligand Preferences and Response to cis-Zeatin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of trans-Zeatin N-glucosides on Plant Development

Abstract

For decades, cytokinin N-glucosides, particularly trans-Zeatin N-glucosides (tZNGs), were largely categorized as inactive, terminal degradation products within the complex lifecycle of cytokinin phytohormones. This perspective relegated them to the periphery of plant development studies. However, recent research has fundamentally challenged this dogma, revealing that tZNGs possess distinct biological activities and are not merely inert metabolites. This guide synthesizes current findings, presenting a revised view of tZNGs as bioactive molecules with specific physiological roles, particularly in senescence and stress responses. We will delve into their differential effects compared to their free-base counterpart, trans-Zeatin (tZ), explore their metabolism and potential modes of action, and provide detailed experimental protocols for their study. This document serves as a technical resource for researchers and scientists aiming to explore the nuanced roles of these once-overlooked compounds in plant biology.

Introduction: Cytokinin Homeostasis and the Role of Glucosylation

Cytokinins (CKs) are a class of adenine-derived phytohormones that are central regulators of plant growth and development, influencing processes from cell division and differentiation to senescence and nutrient allocation[1][2]. The physiological activity of these dozens of compounds is tightly controlled through a homeostatic network of biosynthesis, metabolism, and transport[3].

A key metabolic process is the conjugation of active cytokinin bases to sugar moieties, primarily glucose. This glycosylation occurs in two main forms:

-

O-glucosylation: A reversible process forming O-glucosides, which are considered stable, inactive storage forms that can be readily converted back to active cytokinins by β-glucosidases[4][5].

-

N-glucosylation: The formation of N-glucosides, where a glucose molecule is attached to the nitrogen at position 7 (N7-glucoside) or 9 (N9-glucoside) of the purine ring[6][7]. Historically, this process was deemed an irreversible deactivation pathway, effectively removing active cytokinins from the pool[1][2].

This guide focuses on the N-glucosides of trans-Zeatin (tZ), specifically trans-Zeatin-7-glucoside (tZ7G) and trans-Zeatin-9-glucoside (tZ9G), collectively referred to as tZNGs. While traditionally considered inactive, compelling evidence now demonstrates they exert significant and specific physiological effects.

Revisiting the Dogma: The Emergent Bioactivity of tZNGs

Recent studies, primarily in the model organism Arabidopsis thaliana, have provided robust evidence that exogenously applied tZNGs can elicit cytokinin-like responses, prompting a re-evaluation of their function.

2.1. Potent Anti-Senescence Activity

The most striking and consistent biological activity of tZNGs is their ability to delay senescence. In dark-induced senescence assays using detached cotyledons or leaves, both tZ7G and tZ9G effectively delay the degradation of chlorophyll, a key marker of senescence[1][2][8][9]. This effect is comparable to that of the active cytokinin base, tZ, and is dose-dependent[8][9]. This anti-senescent property is not limited to developmental senescence; tZNGs have also been shown to delay leaf senescence accelerated by abiotic stressors like high salinity[10][11][12].

2.2. Differential Effects on Classical Cytokinin-Mediated Development

Interestingly, the activity of tZNGs diverges from tZ in other classical cytokinin bioassays. This functional separation is crucial as it suggests a more complex mechanism of action than simple conversion to the active base.

-

Root Growth Inhibition: Active cytokinins are well-known inhibitors of primary root elongation[8]. However, when applied exogenously at concentrations where tZ significantly inhibits root growth, tZNGs show little to no inhibitory effect[1][8][9].

-

Shoot Regeneration: In tissue culture, cytokinins, in conjunction with auxin, are essential for inducing shoot formation from callus tissue. While tZ is a potent inducer of shoot regeneration, tZ9G has no significant effect, and tZ7G only modestly promotes this process[1][8][9].

These differential activities are summarized in the table below.

| Developmental Process | trans-Zeatin (tZ) | trans-Zeatin-N-glucosides (tZNGs) | References |

| Leaf Senescence Delay | Strong Activity | Strong Activity | [1][2][8][10] |

| Root Growth Inhibition | Strong Inhibition | No Significant Inhibition | [1][8][9] |

| Shoot Regeneration | Strong Promotion | Modest to No Effect | [1][8][9] |

| Table 1. Comparative summary of the biological activities of trans-Zeatin (tZ) versus its N-glucosides (tZNGs) in key Arabidopsis developmental assays. |

Metabolism and Unraveling the Mode of Action

The discovery of tZNG bioactivity raises a critical question: how do they exert their effects? Current research points to two non-mutually exclusive possibilities: conversion to active forms and the existence of distinct signaling pathways.

3.1. In Vivo Conversion to trans-Zeatin

Contrary to the long-held view of irreversibility, recent metabolic studies have shown that exogenously applied tZ7G and tZ9G can be rapidly converted to the active free base, tZ, in Arabidopsis seedlings[13]. This hydrolysis likely explains at least a portion of the observed biological activity, particularly in the senescence assays[6][13]. The specific enzymes responsible for this deglucosylation in vivo are yet to be definitively identified.

3.2. Evidence for a Distinct Mode of Action

While conversion to tZ is a key factor, it does not fully explain the differential physiological responses. Transcriptomic and proteomic analyses reveal that tZNGs induce changes in gene and protein expression that are largely distinct from those induced by tZ[1][8]. For instance, under salt stress, tZNGs appear to affect gene expression primarily at later stages of senescence, in contrast to the immediate and sustained response triggered by tZ[10].

This suggests that tZNGs may:

-

Be converted to tZ in a tissue-specific or temporally controlled manner.

-

Interact with as-yet-unknown receptors or signaling components.

-

Act as transport forms, with their conversion to tZ occurring at specific target sites[13].

The diagram below illustrates the current hypotheses regarding the mode of action of tZNGs.

Caption: Putative models for the mode of action of trans-Zeatin N-glucosides (tZNGs).**

Methodologies for the Study of trans-Zeatin N-glucosides

Investigating the roles of tZNGs requires robust and sensitive methodologies for their quantification and functional characterization.

4.1. Quantification of Endogenous tZNGs

Accurate quantification is essential for understanding the metabolism and distribution of tZNGs. The standard method involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Protocol 1: Extraction and Quantification of tZNGs from Plant Tissue

Rationale: This protocol uses a modified Bieleski buffer for efficient extraction of cytokinins, including their glucosides. Purification via solid-phase extraction (SPE) removes interfering compounds before analysis by a highly sensitive UHPLC-MS/MS system. Deuterated internal standards are crucial for accurate quantification.

Step-by-Step Methodology:

-

Sample Collection: Harvest plant tissue (10-50 mg fresh weight) and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until extraction.

-

Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Extraction: Add 1 mL of cold (-20°C) modified Bieleski extraction buffer (methanol/water/formic acid, 15:4:1, v/v/v) containing deuterated internal standards (e.g., [²H₅]tZ7G, [²H₅]tZ9G).

-